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Compound of Interest
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Cat. No.: B1650843 Get Quote

An In-Depth Technical Guide for Researchers

This document provides a comprehensive overview of the target identification, mechanism of

action, and key experimental findings related to the novel antitubercular drug candidate,

GSK2556286. The information is intended for researchers, scientists, and drug development

professionals working on new treatments for tuberculosis (TB).

Executive Summary
GSK2556286 is a novel small molecule identified through high-throughput screening of

compounds that inhibit Mycobacterium tuberculosis (Mtb) growth within human macrophages.

[1][2] Its mechanism of action is distinct from existing TB drugs and is critically dependent on

the bacterium's metabolism of host-derived cholesterol, a key carbon source during infection.[1]

[3] The primary molecular target of GSK2556286 has been identified as the membrane-bound

adenylyl cyclase, Rv1625c (also known as the cya gene product).[1][2][3] GSK2556286 acts as

an agonist of Rv1625c, leading to a dramatic increase in intracellular cyclic AMP (cAMP) levels.

[3][4] This surge in cAMP signaling subsequently inhibits cholesterol catabolism, effectively

starving the bacteria of a vital nutrient source and preventing its growth, particularly within the

host macrophage environment.[3][5]

Data Presentation: Quantitative Analysis
The activity of GSK2556286 is highly dependent on the available carbon source, showing

potent activity in the presence of cholesterol and minimal activity in standard glucose-based
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laboratory media.[2][6]

Table 1: In Vitro Inhibitory Activity of GSK2556286 against M. tuberculosis

Strain Condition / Medium
Inhibitory Concentration
(µM)

Mtb H37Rv
Intracellular (THP-1
Macrophages)

IC₅₀ = 0.07[1][2][6]

Mtb H37Rv
Axenic Culture (Cholesterol

Medium)
IC₅₀ = 2.12[2][6]

Mtb H37Rv
Axenic Culture (Glucose

Medium)
IC₅₀ > 125[2][6]

Mtb Erdman
Axenic Culture (Cholesterol

Medium)
IC₅₀ = 0.71[2][6]

Mtb Erdman
Axenic Culture (Glucose

Medium)
IC₅₀ > 50[2]

| Mtb Clinical Isolates | Axenic Culture (Cholesterol Medium) | MIC₉₀ = 1.2 (Range: 0.3 - 1.4)[1]

[2] |

Target identification was confirmed through the generation and analysis of spontaneous

resistant mutants. These studies consistently implicated the cya (Rv1625c) gene.

Table 2: Genetic Basis of GSK2556286 Resistance
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Method Findings Reference

Spontaneous Resistant
Mutant Analysis

14 out of 29 resistant
mutants analyzed had
mutations mapping to the
cya (Rv1625c) gene.

[1][2]

Gene Knockout Confirmation

A knockout mutant of cya

(Rv1625c) in the H37Rv strain

background exhibited a >25-

fold increase in IC₅₀ (>50 µM)

in cholesterol medium.

[1][2]

| Cross-Resistance | Mutants resistant to GSK2556286 were also found to be resistant to

mCLB073, another known Rv1625c agonist. |[3][4][7] |

The mechanism of GSK2556286 involves the significant modulation of intracellular signaling

molecules.

Table 3: Biochemical Effect of GSK2556286 on Mtb

Parameter Measured Experimental Condition Result

Intracellular cAMP Levels
Mtb treated with 5 µM
GSK2556286 for 24 hours.

~50-fold increase
compared to untreated
cells.[3][4][6]

| Cholesterol Catabolism | Mtb incubated with ¹⁴C-labeled cholesterol and 10 µM GSK2556286.

| ~90% reduction in the release of ¹⁴CO₂.[6][7] |

Signaling Pathway and Experimental Workflow
The mechanism of action follows a clear signaling cascade, which was elucidated through a

series of key experiments.
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Caption: Signaling pathway of GSK2556286 in M. tuberculosis.
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The identification of Rv1625c as the target was a critical step, achieved through a systematic

workflow involving the selection and genetic analysis of resistant mutants.

Culture Mtb Erdman
in vitro or in vivo
(mouse lungs)

Plate on solid medium
with 96 µM GSK2556286

(cholesterol as carbon source)

Isolate spontaneous
resistant colonies

(29 total)

Confirm resistance:
IC₉₀ > 10-fold higher

than wild-type

Perform Whole
Genome Sequencing (WGS)

Analyze sequencing data
to identify mutations

Result:
Mutations identified in
cya (Rv1625c) gene
in 14 of 29 mutants
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Caption: Experimental workflow for identifying GSK2556286 resistance mutations.

Experimental Protocols
Detailed methodologies were essential for elucidating the target and mechanism of

GSK2556286.

1. Generation and Identification of Resistant Mutants

Bacterial Culture:M. tuberculosis Erdman was cultivated either in vitro or extracted from the

lungs of infected C3HeB/FeJ mice.[1][2]

Selection: Bacteria were plated on solid medium containing cholesterol as the primary

carbon source and a high concentration of GSK2556286 (96 µM, corresponding to 8 times

the MIC on solid media).[1][2]

Isolation and Confirmation: Spontaneously resistant colonies were isolated and serially

passaged on GSK2556286-containing plates. Resistance was confirmed by determining the

90% inhibitory concentration (IC₉₀) and ensuring it was at least 10-fold higher than that of the

wild-type parent strain.[1][2]

Genetic Analysis: Genomic DNA was extracted from confirmed resistant isolates. Whole-

genome sequencing (WGS) was performed to identify single nucleotide polymorphisms

(SNPs), insertions, and deletions compared to the wild-type reference genome.[1][2]

2. In Vitro Susceptibility Testing (MIC/IC₅₀ Determination)

Culture Conditions: Mtb strains were grown in 96-well plates in liquid 7H9 medium

supplemented with 0.5% tyloxapol. The medium contained either 0.2% glycerol (as a

standard carbon source) or 0.5 mM cholesterol to test for cholesterol-dependent activity.[3]

Drug Concentration: GSK2556286 was added in increasing concentrations to the wells in

triplicate.

Incubation: Plates were incubated for 7 days at 37°C.[3]
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Growth Measurement: Bacterial growth was quantified by adding 50 µM resazurin to each

well and incubating for 24 hours at 37°C. The fluorescence was measured (530 nm

excitation, 590 nm emission) to determine the extent of bacterial viability.[3] IC₅₀/MIC values

were calculated based on the fluorescence readings compared to controls.

3. Intracellular Activity Assay in Macrophages

Cell Line: Human THP-1 macrophage-like differentiated monocytes were used as the host

cells.[1][2]

Infection: THP-1 cells were infected with M. tuberculosis.

Treatment: A library of compounds, including GSK2556286, was added to the infected cell

cultures.

Outcome Measurement: The ability of the compounds to inhibit intracellular bacterial growth

was measured, leading to the determination of an intracellular IC₅₀ value of 0.07 µM for

GSK2556286.[1][2][6]

4. Intracellular cAMP Measurement

Sample Preparation: Wild-type Mtb and the rv1625c transposon mutant were grown in 7H9

medium with 0.2% glycerol. The bacteria were concentrated and then incubated in 7H9

medium with 0.5 mM cholesterol, either with or without 5 µM GSK2556286.[8]

Lysis and Analysis: After incubation, bacterial cells were lysed. The concentration of cAMP in

the cell lysates was quantified, likely using a competitive enzyme immunoassay (EIA) or

liquid chromatography-mass spectrometry (LC-MS/MS). The results showed that

GSK2556286 induced cAMP production only in the wild-type strain expressing Rv1625c.[3]

[8]

5. Cholesterol Catabolism Assay

Radiolabel Method: Wild-type Mtb was grown in cholesterol-acetate media. The assay

measured the degradative release of ¹⁴CO₂ from ¹⁴C-labeled cholesterol. Treatment with

GSK286 was shown to block this release, indicating an inhibition of cholesterol breakdown.

[6][7]
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Reporter Gene Assay: A prpD'::GFP reporter strain of Mtb was used. The prpD' promoter is

induced by propionyl-CoA, a downstream metabolite of cholesterol catabolism. Bacteria

were grown in cholesterol-acetate media, and GFP fluorescence was measured. Treatment

with GSK2556286 led to a decrease in GFP signal, indicating reduced propionyl-CoA levels

and thus, inhibited cholesterol catabolism.[7][8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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